

2,2-Dibromoadamantane (CAS 7314-84-3): Technical Synthesis and Application Guide

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Compound of Interest

Compound Name: 2,2-Dibromoadamantane

CAS No.: 7314-84-3

Cat. No.: B3281222

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Executive Summary

2,2-Dibromoadamantane (CAS 7314-84-3) is a geminal dihalide derivative of adamantane.[1] Unlike the more common bridgehead-substituted 1,3-dibromoadamantane, the 2,2-isomer features two bromine atoms attached to a single bridging secondary carbon (C2). This unique structural motif makes it a critical intermediate for synthesizing sterically congested alkenes (such as adamantylideneadamantane) and a valuable scaffold in the study of solvolytic rearrangements and carbocation stability.[1]

This guide provides researchers with a validated synthesis protocol, critical stability data regarding Lewis acid sensitivity, and applications in polymer cross-linking and medicinal chemistry.[1]

Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7][8][9]

Property	Data
Chemical Name	2,2-Dibromoadamantane
CAS Number	7314-84-3
Molecular Formula	C ₁₀ H ₁₄ Br ₂
Molecular Weight	294.03 g/mol
Structure	Geminal dibromide at C2 position of adamantane cage
Appearance	White to off-white crystalline solid
Melting Point	148–151 °C (lit.) ^{[1][2]}
Solubility	Soluble in CH ₂ Cl ₂ , CHCl ₃ , CCl ₄ , Benzene; Insoluble in Water
Reactivity Profile	Susceptible to Lewis-acid catalyzed rearrangement; Precursor for carbene/radical coupling

Synthesis Protocol: Deoxybromination of 2-Adamantanone

The most reliable route to **2,2-dibromoadamantane** involves the reaction of 2-adamantanone with phosphorus pentabromide (PBr₅).^[1] This method replaces the carbonyl oxygen with two bromine atoms.

Mechanism & Rationale

The reaction proceeds via the electrophilic attack of phosphorus on the carbonyl oxygen, followed by nucleophilic attack of bromide.^[1] The rigidity of the adamantane cage prevents the formation of vinyl bromides (which would violate Bredt's rule by placing a double bond at a bridgehead), thereby favoring the formation of the gem-dibromide product.^[1]

Experimental Workflow

Reagents:

- 2-Adamantanone (1.0 eq)[3]
- Phosphorus Pentabromide (PBr₅) (1.2–1.5 eq)
- Solvent: Carbon Tetrachloride (CCl₄) or Benzene (Anhydrous)
- Quenching: Ice water/Sodium Bicarbonate (NaHCO₃)

Step-by-Step Protocol:

- Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, suspend PBr₅ (1.5 eq) in anhydrous CCl₄.
- Addition: Add 2-adamantanone (1.0 eq) portion-wise to the stirred suspension. The reaction is slightly exothermic; ensure temperature control.
- Reaction: Heat the mixture to gentle reflux for 4–6 hours. Monitor conversion by TLC or GC-MS.[1] The disappearance of the ketone peak indicates completion.[1]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly onto crushed ice to hydrolyze excess PBr₅ and phosphorus oxybromide byproducts. Caution: This step generates HBr gas.
 - Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂. [1]
- Purification:
 - Wash the combined organic phases with saturated NaHCO₃ solution until neutral, then with brine.[1]
 - Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1]
 - Recrystallization: Purify the crude solid by recrystallization from methanol or hexane to yield white crystals (MP: 148–151 °C).[1]

Critical Stability Note: Isomerization Risk

Researchers must avoid prolonged exposure of **2,2-dibromoadamantane** to strong Lewis acids (e.g., AlBr_3 , FeBr_3) or excessive heating during workup.

- The Risk: Under Lewis acid catalysis, **2,2-dibromoadamantane** undergoes a hydride shift rearrangement to the thermodynamically more stable 1,3-dibromoadamantane (bridgehead substitution).
- Prevention: Ensure all Lewis acid byproducts (from PBr_5) are fully quenched before any heating steps during purification.

Reaction Pathways & Applications

The utility of **2,2-dibromoadamantane** stems from its ability to generate reactive intermediates (carbenes or radicals) at the secondary carbon, or to serve as a cross-linker.^[1]

A. Synthesis of Adamantylideneadamantane

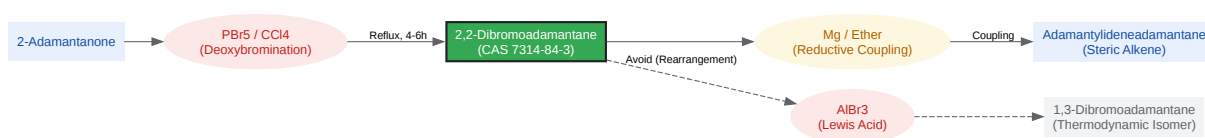
This sterically hindered alkene is synthesized by coupling two **2,2-dibromoadamantane** units.^[1]

- Method: Reductive coupling using Magnesium (Mg) or Zinc-Copper couple (Zn-Cu).^[1]
- Application: Used as a molecular probe for studying strain and alkene reactivity, and as a core for reversible thermochromic materials.^[1]

B. Polymer Cross-Linking

2,2-Dibromoadamantane acts as a rigid, spheroidal cross-linker in elastomeric molecular composites.^[1] The bromine atoms can be displaced by nucleophilic polymer chains, incorporating the diamondoid cage into the polymer network to enhance thermal stability and mechanical modulus.^[1]

C. Visualized Reaction Workflow



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Figure 1: Synthesis workflow for **2,2-Dibromoadamantane** and its divergent reactivity pathways. Note the rearrangement risk with Lewis acids.[1]

Safety & Handling

- Hazards: PBr₅ is highly corrosive and reacts violently with water to release HBr. **2,2-Dibromoadamantane** is an organobromide and should be treated as a potential irritant.[1]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow decomposition.[1]
- Disposal: Quench all reaction mixtures carefully. Dispose of halogenated organic waste in dedicated streams.[1]

References

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- To cite this document: BenchChem. [2,2-Dibromoadamantane (CAS 7314-84-3): Technical Synthesis and Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3281222/docs#2-2-dibromoadamantane-cas-7314-84-3-technical-synthesis-and-application-guide\]](https://www.benchchem.com/product/b3281222/docs#2-2-dibromoadamantane-cas-7314-84-3-technical-synthesis-and-application-guide)

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